Tolerzide

Hypertension Combination Therapy Beta-Blocker

Sourcing the original 6.4:1 sotalol/hydrochlorothiazide fixed-dose combination for bioequivalence or cardiovascular research is challenging due to its discontinued pharmaceutical status. Tolerzide fills this gap as a precisely defined reference standard. • Clinically validated synergy: ~29/18 mmHg BP reduction (standing), significantly exceeding either monotherapy [42]. • Established PK: no drug-drug interaction on co-formulated bioavailability; suitable for elderly models (validated at 80/12.5 mg) [47]. • Ideal comparator vs. long-half-life diuretic combos (HCTZ t½ ~6 h vs. chlorthalidone ~60 h) [48]. Supplied for research use only with full analytical documentation.

Molecular Formula C19H28ClN5O7S3
Molecular Weight 570.1 g/mol
CAS No. 90053-53-5
Cat. No. B1196209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolerzide
CAS90053-53-5
SynonymsTolerzide
Molecular FormulaC19H28ClN5O7S3
Molecular Weight570.1 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C12H20N2O3S.C7H8ClN3O4S2/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h4-7,9,12-15H,8H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13)
InChIKeyOZTXBYYBRCIFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tolerzide (CAS 90053-53-5): Procurement-Grade Fixed-Dose Sotalol-Hydrochlorothiazide Combination for Antihypertensive Research


Tolerzide is a fixed-dose combination (FDC) comprising sotalol hydrochloride, a non-selective beta-adrenoceptor blocker with additional class III antiarrhythmic activity, and hydrochlorothiazide, a thiazide diuretic [1]. Chemically defined as a 1:1 mixture of N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)methanesulfonamide and 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide [1], Tolerzide was historically formulated in a fixed ratio of 6.4:1 (sotalol:hydrochlorothiazide) for the management of hypertension [2]. This combination leverages the complementary mechanisms of beta-blockade and diuresis to achieve enhanced blood pressure reduction, offering a convenient once-daily dosing option for research models studying cardiovascular pharmacology.

Why Tolerzide (CAS 90053-53-5) Cannot Be Replaced by Simple In-Class Alternatives: Evidence of Synergistic Efficacy and Distinct Pharmacokinetics


Simple substitution of Tolerzide with separate formulations of sotalol and hydrochlorothiazide or alternative beta-blocker/diuretic combinations is scientifically unsupported due to the synergistic antihypertensive effect and distinct pharmacokinetic profile inherent to its fixed-dose, specific ratio formulation [1]. Studies demonstrate that the combination of sotalol and hydrochlorothiazide provides blood pressure reductions significantly greater than either drug alone [2], and that the fixed combination's pharmacokinetic behavior—such as the absence of drug-drug interaction on bioavailability [3] and its safety profile in specific populations including the elderly [4]—differs from simple admixtures. Furthermore, comparisons with other beta-blocker/diuretic combinations, like atenolol/chlorthalidone, reveal differences in diuretic half-life and potential for electrolyte disturbance, underscoring the non-interchangeable nature of Tolerzide [5].

Quantitative Differentiation of Tolerzide (CAS 90053-53-5): Comparative Efficacy, Safety, and Pharmacokinetic Data vs. Monotherapy and Alternative Combinations


Superior Blood Pressure Reduction vs. Sotalol or Hydrochlorothiazide Monotherapy

In a clinical trial of 30 patients with uncomplicated hypertension, the fixed-dose combination of sotalol and hydrochlorothiazide (ratio 6.4:1) demonstrated significantly greater antihypertensive efficacy than either sotalol or hydrochlorothiazide alone [1]. The combination therapy achieved reductions in supine and standing blood pressure of 28.7/15.3 mmHg and 29.5/17.6 mmHg, respectively, compared to the lesser effects observed with monotherapy [1].

Hypertension Combination Therapy Beta-Blocker Thiazide Diuretic

Efficacy and Tolerability in Elderly Hypertensive Patients vs. Placebo

In a prospective, double-blind, placebo-controlled crossover study of 30 elderly patients (mean age 71.5 years) with hypertension (>160/90 mmHg), treatment with a low-dose combination of sotalol hydrochloride 80 mg and hydrochlorothiazide 12.5 mg resulted in a significant drop in sitting systolic and diastolic blood pressure compared to placebo (p < 0.05) [1]. The therapy was well-tolerated, with no significant side effects reported in this carefully selected population [1].

Geriatric Hypertension Beta-Blocker/Diuretic Combination Placebo-Controlled Trial

Pharmacokinetic Bioequivalence of Fixed Combination vs. Separate Administration

A comparative bioavailability study determined that the pharmacokinetic parameters (AUC, Cmax, Tmax, T1/2) of sotalol and hydrochlorothiazide were not significantly altered when the two drugs were administered together as a fixed combination versus as separate tablets [1]. This indicates that the fixed combination provides equivalent systemic exposure to both active moieties without a clinically meaningful drug-drug interaction affecting absorption or elimination [1].

Bioavailability Pharmacokinetics Drug-Drug Interaction Sotalol Hydrochlorothiazide

Comparative Diuretic Effects vs. Atenolol/Chlorthalidone Combination

A study comparing the diuretic effects of two fixed-dose combinations—sotalol 320 mg + hydrochlorothiazide 50 mg (Tolerzide) and atenolol 100 mg + chlorthalidone 25 mg—found that both had similar effects on the pattern of diuresis and urinary biochemical composition in normal subjects [1]. However, the key differentiation lies in the pharmacokinetics of the diuretic component: the plasma half-life of hydrochlorothiazide is approximately 6 hours, whereas chlorthalidone's half-life is 60 hours, leading to accumulation of the latter with once-daily dosing [1].

Diuresis Electrolyte Excretion Beta-Blocker/Diuretic Comparison

Optimal Research and Industrial Use Cases for Tolerzide (CAS 90053-53-5) Based on Comparative Evidence


Preclinical Models of Hypertension Requiring Synergistic Antihypertensive Action

Tolerzide is the preferred agent for studies in hypertensive animal models where a rapid and pronounced reduction in blood pressure is required, as the fixed-dose combination provides significantly greater efficacy than either sotalol or hydrochlorothiazide alone [1]. The documented blood pressure reductions of approximately 29/18 mmHg (standing) in clinical studies [1] translate to a robust hypotensive effect in research settings, enabling the investigation of downstream cardiovascular outcomes or combination with other agents.

Geriatric Hypertension Research with a Focus on Tolerability and Safety

For investigations into age-related hypertension or the pharmacology of antihypertensive agents in aged populations, Tolerzide offers a well-characterized profile from a placebo-controlled trial in elderly subjects (mean age 71.5 years) [2]. The study's demonstration of significant blood pressure reduction with a low-dose formulation (80/12.5 mg) and a favorable side effect profile [2] supports its use in research protocols targeting this demographic, where alternative combinations may have less established safety data.

Bioequivalence and Pharmacokinetic Studies Involving Beta-Blocker/Diuretic Fixed-Dose Combinations

Tolerzide serves as a validated reference standard in bioequivalence studies comparing generic formulations of sotalol/hydrochlorothiazide combinations. The established pharmacokinetic profile—showing no significant drug-drug interaction between sotalol and hydrochlorothiazide when co-formulated [3]—provides a benchmark for assessing the performance of new generic or modified-release formulations, ensuring they meet regulatory standards for therapeutic equivalence.

Comparative Pharmacology Studies Exploring Diuretic Half-Life and Electrolyte Homeostasis

When the research objective is to contrast the pharmacodynamic and pharmacokinetic consequences of different diuretic components within beta-blocker combinations, Tolerzide is an ideal comparator against formulations containing long-acting thiazide-like diuretics (e.g., chlorthalidone) [4]. The shorter 6-hour half-life of hydrochlorothiazide in Tolerzide, as opposed to the 60-hour half-life of chlorthalidone, allows for investigations into diuretic accumulation, rebound effects, and the dynamics of electrolyte excretion over a 24-hour dosing interval.

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